1-(Azetidin-3-yl)piperidine
Overview
Description
“1-(Azetidin-3-yl)piperidine” is a compound that belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .
Synthesis Analysis
The synthesis of azetidines has been a topic of interest in recent years. One method involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis
The molecular structure of “1-(Azetidin-3-yl)piperidine” consists of a six-membered piperidine ring and a four-membered azetidine ring . The piperidine ring includes one nitrogen atom and five carbon atoms, while the azetidine ring contains one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
1-(Azetidin-3-yl)piperidine has been utilized in the design and synthesis of isosteres, which are molecules with similar shape or function to another molecule. Specifically, this compound has been involved in creating isosteres of piperidine, piperazine, and morpholine. These isosteres show increased size and conformational flexibility compared to their parent heterocycles, making them useful for lead optimization in drug discovery (Feskov et al., 2019).
Medicinal Chemistry Optimization
1-(Azetidin-3-yl)piperidine has been used in medicinal chemistry for the optimization of molecular structures. This compound has contributed to the development of spiro-oxindole piperidine series, leading to the identification of potent and selective molecules with improved activity and stability (A. D. de Lucas et al., 2019).
Linkers in Agonist Design
This compound has been explored as a linker in designing novel agonists for human beta(3) adrenergic receptors. The azetidine derivative, in particular, demonstrated potent agonistic activity and selectivity, highlighting its potential in therapeutic applications (Sum et al., 2003).
Antibacterial Applications
In the context of antibacterial research, 1-(Azetidin-3-yl)piperidine analogs have been studied for their potential in reducing mitochondrial protein synthesis inhibition while retaining antibacterial potency. This suggests its applicability in developing new antibacterial agents with lesser side effects (Renslo et al., 2007).
Synthesis of Azaheterocycles
1-(Azetidin-3-yl)piperidine is involved in the synthesis of azetidines, which are used to create a variety of cyclic products like piperidines and pyrrolidines. These reactions are significant for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Singh et al., 2008).
Safety And Hazards
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(azetidin-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-10(5-3-1)8-6-9-7-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMNAQUZAVQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598636 | |
Record name | 1-(Azetidin-3-yl)piperidinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)piperidine | |
CAS RN |
138022-86-3 | |
Record name | 1-(Azetidin-3-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138022-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azetidin-3-yl)piperidinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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